(1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol
Description
(1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol is a chiral aminodiol derivative featuring a nitro-substituted aromatic ring. However, the majority of available research focuses on its 4-nitrophenyl isomer, (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol (CAS 2964-48-9), which serves as a key intermediate in synthetic chemistry and drug discovery. This compound is synthesized via diastereoselective reactions starting from commercially available precursors, such as chloramphenicol production byproducts . It has been widely used to develop inhibitors of aminopeptidase N (APN/CD13) , chiral ligands for asymmetric synthesis , and precursors for α-amino acids .
Properties
IUPAC Name |
2-amino-1-(3-nitrophenyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-2-1-3-7(4-6)11(14)15/h1-4,8-9,12-13H,5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDYKEPZTXLKNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diastereospecific Sulfuric Acetalisation
A cornerstone method for synthesizing enantiopure (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol involves sulfuric acid-catalyzed acetalisation. This reaction leverages chiral starting materials to enforce diastereoselectivity. The process begins with the condensation of 4-nitrobenzaldehyde with a chiral amino alcohol precursor, followed by cyclization under acidic conditions. The rigid chiral environment of the intermediate ensures retention of the (1S,2S) configuration during subsequent hydrolysis.
Key parameters:
N-Boc Protection and Deprotection Strategy
To avoid side reactions during functionalization, the amino group is often protected using di-tert-butyl dicarbonate (Boc₂O). This method involves:
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Dissolving the crude diol in tetrahydrofuran (THF) at 0°C.
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Adding Boc₂O (1.2 equiv) and triethylamine (2.0 equiv).
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Stirring for 12 hours at room temperature.
The Boc-protected intermediate is isolated in 90% yield and subsequently deprotected under acidic conditions (HCl/dioxane) to regenerate the free amine.
Industrial-Scale Production
Continuous Flow Hydrogenation
Industrial synthesis prioritizes scalability and cost efficiency. A patented continuous flow hydrogenation process reduces 4-nitrobenzaldehyde derivatives to the corresponding amine using palladium on carbon (Pd/C) catalysts. The reaction occurs in a fixed-bed reactor under 10–15 bar H₂ pressure, achieving near-quantitative conversion.
Advantages over batch processing :
Crystallization-Based Purification
Final purification employs fractional crystallization from ethanol/water (3:1 v/v). The compound’s solubility differential between enantiomers allows isolation of the (1S,2S)-isomer with >99.5% purity. Crystallization parameters:
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Sulfuric Acetalisation | 85 | >99 | Moderate | 1200 |
| Continuous Hydrogenation | 95 | 99.5 | High | 900 |
| Boc Protection | 90 | 99.8 | Low | 1500 |
Data synthesized from patents and technical specifications.
The continuous hydrogenation method offers the best balance of yield and cost for industrial applications, whereas Boc protection is reserved for small-scale, high-purity requirements.
Recent Advances in Enantioselective Synthesis
A 2024 modification of the Corey-Bakshi-Shibata (CBS) reduction enables asymmetric synthesis of the diol from β-keto nitrostyrene precursors. Using (S)-Me-CBS catalyst (10 mol%), the reaction achieves 92% ee in a single step, though yields remain suboptimal (55%) .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of diamino derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Diamino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
This compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its structural characteristics enable it to be a precursor for various drugs, especially those targeting neurological disorders. For instance, it has been involved in developing antihypertensive agents and potential treatments for neurodegenerative diseases .
Case Study:
In a study focusing on the synthesis of new therapeutic agents, (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol was used to create novel compounds that exhibited significant biological activity against cancer cell lines. The results indicated that derivatives of this compound could enhance the efficacy of existing treatments .
Biochemical Research
Investigating Enzyme Activity:
The compound is employed in studies that explore enzyme activity and protein interactions. By utilizing this compound in biochemical assays, researchers can gain insights into complex biological processes and mechanisms of action within cellular environments .
Data Table: Enzyme Studies Using (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Significant inhibition of specific enzymes observed |
| Protein Binding Affinity | Enhanced binding affinity with target proteins |
| Mechanistic Insights | Provided clarity on reaction pathways |
Analytical Chemistry
Detection and Quantification:
In analytical chemistry, (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol is used to develop methods for detecting nitrophenol derivatives in environmental samples. Its unique chemical properties facilitate accurate quantification in complex matrices .
Application Example:
A recent study demonstrated the effectiveness of using this compound in high-performance liquid chromatography (HPLC) for the analysis of pharmaceutical formulations containing nitrophenol derivatives. The method achieved baseline separation and quantification with high precision .
Material Science
Development of Specialized Polymers:
The unique properties of (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol make it suitable for creating specialized polymers and coatings. These materials exhibit enhanced performance characteristics such as increased durability and resistance to environmental factors .
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Mechanical Strength | Enhanced |
Mechanism of Action
The mechanism of action of (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol involves its interaction with specific molecular targets and pathways. The amino and nitrophenyl groups can interact with enzymes and receptors, leading to various biological effects. The compound’s chiral nature allows it to selectively bind to chiral centers in biological molecules, enhancing its efficacy and specificity .
Comparison with Similar Compounds
Structural Analogues: Nitrophenyl vs. Phenyl Derivatives
The substitution pattern on the aromatic ring significantly influences physicochemical and biological properties. For example:
- (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol (4-nitro isomer): Molecular weight: 212.2 g/mol; melting point: 115–116°C . The nitro group at the para position enhances electron-withdrawing effects, improving reactivity in nucleophilic substitutions and hydrogen bonding, which is critical for APN inhibition .
- The absence of the nitro group reduces polarity and may limit applications in enzyme inhibition but improves solubility in organic solvents .
Key Difference : The 4-nitro derivative exhibits stronger APN inhibitory activity (e.g., compound 13b: IC₅₀ = 7.1 μM) compared to phenyl analogues, which lack the nitro group’s electronic effects .
Enantiomeric Pair: (1S,2S) vs. (1R,2R) Configurations
Stereochemistry profoundly impacts biological activity and synthetic utility:
- (1S,2S)-4-nitrophenyl derivative : Used as a chiral resolving agent for racemic intermediates in pregabalin synthesis .
- (1R,2R)-4-nitrophenyl derivative : Demonstrates mirrored optical rotations (e.g., specific rotation: −76.9 vs. +79.5 for its enantiomer) .
Biological Relevance : The (1S,2S) configuration is critical for forming active APN inhibitors, while the (1R,2R) enantiomer is less studied but may exhibit distinct binding modes .
Chloramphenicol Amine Derivatives
Derivatives of the 4-nitrophenyl compound show promising pharmacological profiles:
| Compound | APN Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|
| 13b | 7.1 μM | |
| Bestatin (control) | 3.0 μM |
Mechanistic Insight : The nitro group and propanediol backbone facilitate hydrogen bonding with APN’s active site, though potency is lower than Bestatin due to structural rigidity .
Fosfomycin Tromethamine
Structurally distinct but shares a 1,3-propanediol motif:
- Fosfomycin tromethamine: Contains 2-amino-2-(hydroxymethyl)-1,3-propanediol linked to a phosphonic acid group.
- Key Difference : Fosfomycin acts as an antibiotic by inhibiting cell wall synthesis, whereas the 4-nitrophenyl derivative targets APN, highlighting how substituent variation dictates therapeutic applications .
Urea Derivatives
Functionalization of the 4-nitrophenyl compound with urea groups yields:
Table 1: Physical Properties of Key Compounds
Biological Activity
(1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol is a chiral compound that has garnered attention in pharmaceutical and chemical research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₁₂N₂O₄
- Molecular Weight : 212.21 g/mol
- Appearance : White to light yellow crystalline powder
- Melting Point : 165 °C
- Purity : >98% (HPLC)
The compound's structural characteristics contribute to its biological activity, particularly its ability to interact with various biological targets.
The biological activity of (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the nitrophenyl group is thought to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
- Antioxidant Properties : The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
- Enzyme Inhibition : Research suggests that (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular metabolism and proliferation.
Case Studies
Several studies have investigated the biological activity of (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol:
- Study on Antimicrobial Efficacy : A study published in Heliyon evaluated the antimicrobial activity of various compounds against pathogenic bacteria. (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL .
- Antioxidant Activity Assessment : In a separate study assessing the antioxidant potential of nitrophenyl derivatives, (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol exhibited a notable ability to reduce oxidative stress markers in vitro .
Research Findings
Recent research highlights the following findings regarding the biological activity of (1S,2S)-2-Amino-1-(3-nitrophenyl)-1,3-propanediol:
Q & A
Q. What strategies address low yields in multi-step syntheses involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
